

# VU0467319 dose-response relationship in different species

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Compound of Interest		
Compound Name:	VU0467319	
Cat. No.:	B15606161	Get Quote

## **VU0467319 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with detailed information for experiments involving **VU0467319**. Content is presented in a question-and-answer format to address specific issues that may be encountered.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **VU0467319**?

A1: **VU0467319**, also known as VU319, is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] It does not bind to the same site as the endogenous ligand, acetylcholine (ACh), but rather to an allosteric site. This binding potentiates the M1 receptor's response to ACh.[1] Specifically, it increases the affinity of ACh for the M1 receptor, leading to an enhanced downstream signal, such as calcium mobilization.[1][3]

Q2: Is **VU0467319** selective for the M1 receptor?

A2: Yes, **VU0467319** is highly selective for the human and rat M1 receptor over M2-M5 subtypes (EC50 > 30  $\mu$ M for M2-M5).[2][3]

Q3: What are the key differences in the dose-response of **VU0467319** across different species?



A3: **VU0467319** is a moderately potent M1 PAM across multiple species. The in vitro potency (EC50) for M1 receptor potentiation is comparable between human, rat, mouse, and cynomolgus monkey. Please refer to the data tables below for specific values. In vivo, it has demonstrated efficacy in preclinical cognition models with minimal effective doses starting at 1 mg/kg (PO) and has shown a lack of cholinergic adverse effects in rats, dogs, and nonhuman primates.[1][3] A Phase I single ascending dose study in healthy human volunteers showed the drug was well-tolerated with no dose-limiting side effects observed at doses up to 600 mg.[4][5]

## **Troubleshooting Guide**

Issue 1: Inconsistent EC50 values in my in vitro assay.

- Possible Cause 1: Assay Conditions. The EC50 of a PAM is highly dependent on the concentration of the orthosteric agonist (e.g., acetylcholine) used.
  - Recommendation: Ensure you are using a consistent EC20 concentration of acetylcholine for your potentiation assays.[1][3] The response should be normalized to a maximal ACh response.[1][3]
- Possible Cause 2: Cell Line Variability. The expression level of the M1 receptor in your cell line can affect the observed potency.
  - Recommendation: Use a stable, well-characterized cell line with consistent M1 receptor expression.
- Possible Cause 3: Compound Stability.
  - Recommendation: VU0467319 is reported to be stable in vitro.[1] However, ensure proper storage of the compound stock solution (-80°C for up to 6 months, -20°C for up to 1 month) and minimize freeze-thaw cycles.[2]

Issue 2: Observing unexpected cholinergic side effects in my animal model.

 Possible Cause 1: Off-target effects at high concentrations. While highly selective, supratherapeutic doses could potentially engage other receptors. In a screening panel of 68 targets, VU0467319 only showed affinity for α2a and imidazoline I2 receptors at micromolar



concentrations (Ki = 2.7  $\mu$ M and 2.8  $\mu$ M, respectively) but was functionally inactive at these targets.[1]

- Recommendation: Review your dosing calculations. VU0467319 has been shown to be devoid of cholinergic side effects (SLUDGE: salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis) in mice at doses up to 100 mg/kg IP and has been well-tolerated in rats, dogs, and non-human primates.[1][3]
- Possible Cause 2: Species Sensitivity. Mice are suggested to be the most sensitive species to cholinergic adverse events.[3]
  - Recommendation: If working with a novel species, start with a lower dose range and carefully monitor for any cholinergic signs.

## **Data Presentation**

Table 1: In Vitro Potency (EC50) of VU0467319 on M1 Receptors in Different Species

Species	M1 PAM EC50 (nM)	Maximal Response (% of ACh Max)
Human	492 ± 2.9	71.3 ± 9.9%
Rat	398 ± 195	81.3 ± 11.3%
Mouse	728 ± 184	55.9 ± 5.6%
Cynomolgus Monkey	374	57.8%

Data compiled from multiple experiments.[1][3]

Table 2: In Vivo CNS Penetration of VU0467319 in Rodents



Species	Brain/Plasma Partition Coefficient (Kp)	Unbound Brain/Plasma Partition Coefficient (Kp,uu)
Mouse	0.77	1.3
Rat	0.64	0.91

High CNS penetration is indicated by Kp,uu values close to or greater than 1.[1][3]

Table 3: Human Phase I Single Ascending Dose (SAD) Study Details

Parameter	Details
Doses Tested	60, 120, 240, 400, 600 mg (oral)
Participants	52 healthy volunteers (40 in SAD, 12 in food effect)
Half-life (t1/2)	30 - 55 hours
Time to Peak Concentration (Tmax)	5 - 9.5 hours
Key Finding	Well-tolerated with no dose-limiting side effects. [4][5][6][7]

# **Experimental Protocols**

Calcium Mobilization Assay Protocol

This protocol is a standard method to determine the potentiation of M1 receptor activation.

- Cell Culture: Culture cells stably expressing the M1 receptor of the desired species in appropriate media.
- Cell Plating: Plate cells in a 96-well or 384-well plate and grow to confluence.
- Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.



- Compound Addition: Add increasing concentrations of VU0467319 to the wells approximately
   2 minutes before adding acetylcholine.[1][3]
- Agonist Addition: Add an EC20 concentration of acetylcholine to stimulate the M1 receptor.
- Signal Detection: Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
- Data Analysis: Normalize the data to the maximal response induced by a saturating concentration of acetylcholine.[1][3] Plot the concentration-response curve for VU0467319 to determine the EC50 and maximal potentiation.

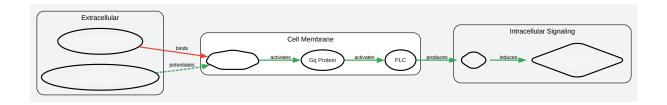
#### Radioligand Binding Assay Protocol

This protocol is used to determine if a compound binds to the orthosteric site of the receptor.

- Membrane Preparation: Prepare cell membranes from a cell line expressing the muscarinic receptor of interest.
- Assay Buffer: Use a suitable binding buffer.
- Incubation: Incubate the cell membranes with the radioligand [3H]N-methylscopolamine ([3H]NMS) and varying concentrations of the test compound (VU0467319) or a known orthosteric antagonist (e.g., atropine).
- Separation: Separate bound from free radioligand by rapid filtration through a filter plate.
- Detection: Quantify the amount of bound radioactivity using a scintillation counter.
- Data Analysis: Determine the ability of the test compound to displace the radioligand.
   VU0467319 does not displace [3H]NMS binding up to 30 μM, indicating its allosteric mechanism.[1]

## **Visualizations**

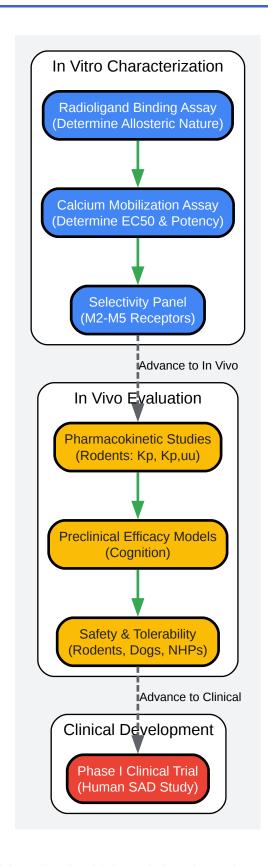




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Caption: M1 Receptor Signaling Pathway Modulated by VU0467319.





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Caption: General Experimental Workflow for VU0467319 Development.



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